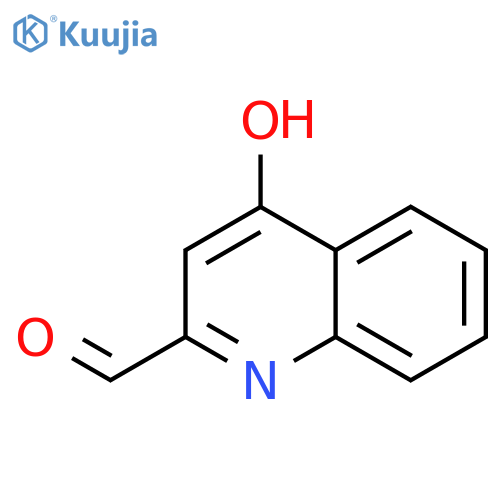Cas no 168141-99-9 (4-Hydroxyquinoline-2-carbaldehyde)

168141-99-9 structure
商品名:4-Hydroxyquinoline-2-carbaldehyde
CAS番号:168141-99-9
MF:C10H7NO2
メガワット:173.168082475662
MDL:MFCD06408352
CID:1086447
PubChem ID:4711779
4-Hydroxyquinoline-2-carbaldehyde 化学的及び物理的性質
名前と識別子
-
- 4-Hydroxyquinoline-2-carbaldehyde
- 4-hydroxyquinoline-2-carbaldehyde(SALTDATA: FREE)
- 4-oxo-1H-quinoline-2-carbaldehyde
- 2-Quinolinecarboxaldehyde,4-hydroxy
- CHEMBRDG-BB 4014212
- SB68098
- MFCD06408352
- 4-hydroxyquinoline-2-carbaldehyde, AldrichCPR
- FS-6224
- EN300-304076
- SCHEMBL9071311
- 168141-99-9
- DTXSID20405674
- 2-Quinolinecarboxaldehyde, 4-hydroxy-
- CHEBI:231285
- AKOS002669599
- Z1198168675
- DB-184937
- 4-Hydroxy-2-quinolinecarbaldehyde
- CS-0245378
-
- MDL: MFCD06408352
- インチ: InChI=1S/C10H7NO2/c12-6-7-5-10(13)8-3-1-2-4-9(8)11-7/h1-6H,(H,11,13)
- InChIKey: PCPFJNLCUUEVDQ-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C2C(=C1)C(=O)C=C(C=O)N2
計算された属性
- せいみつぶんしりょう: 173.04800
- どういたいしつりょう: 173.047678466g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 270
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.2
- トポロジー分子極性表面積: 46.2Ų
じっけんとくせい
- PSA: 50.19000
- LogP: 1.75290
4-Hydroxyquinoline-2-carbaldehyde セキュリティ情報
4-Hydroxyquinoline-2-carbaldehyde 税関データ
- 税関コード:2933499090
- 税関データ:
中国税関番号:
2933499090概要:
2933499090。キノリンまたはイソキノリン環系を含む他の化合物[ただし、これ以上縮合していない]。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
2933499090。構造中にキノリンまたはイソキノリン環系の他の化合物(水素化の有無にかかわらず)が含まれ、さらに縮合していない。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
4-Hydroxyquinoline-2-carbaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-304076-10.0g |
4-hydroxyquinoline-2-carbaldehyde |
168141-99-9 | 95% | 10g |
$3746.0 | 2023-05-25 | |
| abcr | AB217172-1g |
4-Hydroxy-2-quinolinecarbaldehyde, 95%; . |
168141-99-9 | 95% | 1g |
€587.60 | 2025-03-19 | |
| TRC | H955415-10mg |
4-hydroxyquinoline-2-carbaldehyde |
168141-99-9 | 10mg |
$ 50.00 | 2022-06-04 | ||
| TRC | H955415-100mg |
4-hydroxyquinoline-2-carbaldehyde |
168141-99-9 | 100mg |
$ 115.00 | 2022-06-04 | ||
| abcr | AB217172-1 g |
4-Hydroxy-2-quinolinecarbaldehyde; 95% |
168141-99-9 | 1g |
€565.00 | 2023-01-27 | ||
| abcr | AB217172-250mg |
4-Hydroxy-2-quinolinecarbaldehyde, 95%; . |
168141-99-9 | 95% | 250mg |
€357.80 | 2025-03-19 | |
| Enamine | EN300-304076-1g |
4-hydroxyquinoline-2-carbaldehyde |
168141-99-9 | 95% | 1g |
$871.0 | 2023-09-05 | |
| 1PlusChem | 1P001YC6-5g |
2-Quinolinecarboxaldehyde, 4-hydroxy- |
168141-99-9 | 95% | 5g |
$1527.00 | 2023-12-20 | |
| A2B Chem LLC | AA90358-1g |
4-Hydroxyquinoline-2-carbaldehyde |
168141-99-9 | 95% | 1g |
$340.00 | 2024-04-20 | |
| eNovation Chemicals LLC | Y1246497-5g |
2-Quinolinecarboxaldehyde, 4-hydroxy- |
168141-99-9 | 95% | 5g |
$1995 | 2025-02-27 |
4-Hydroxyquinoline-2-carbaldehyde 関連文献
-
Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723
-
Qiongqiong Wang,Liping Qiao,Min Zhou,Shan Wang,Shengrong Lou,Dandan Huang,Qian Wang,Shengao Jing,Hongli Wang,Changhong Chen,Cheng Huang Faraday Discuss., 2021,226, 112-137
-
Chao Liu,Quanxiang Li,Weimin Kang,Weiwei Lei,Xungai Wang,Chunxiang Lu,Minoo Naebe J. Mater. Chem. A, 2022,10, 10-49
-
Joseph F. Parker,Christopher N. Chervin,Eric S. Nelson,Debra R. Rolison,Jeffrey W. Long Energy Environ. Sci., 2014,7, 1117-1124
-
María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733
168141-99-9 (4-Hydroxyquinoline-2-carbaldehyde) 関連製品
- 184163-55-1(2-Fluoro-5-hydrazinylbenzoic acid)
- 4277-64-9(Ethyl Pyrrole-1-Carboxylate)
- 1892306-38-5(tert-butyl N-2-hydroxy-5-(piperidin-3-yl)phenylcarbamate)
- 2171835-32-6(3-ethyl-1-(4-ethyl-4-methylpiperidin-1-yl)sulfonylpentan-2-amine)
- 1251951-52-6(Cyclopropaneacetamide, α-amino-N-methyl-, (αS)-)
- 2229391-70-0(1-(2-bromo-6-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)
- 1804377-70-5(2-(Chloromethyl)-4-(difluoromethyl)-5-fluoropyridine-3-acetonitrile)
- 2649034-23-9(5-(isocyanatomethyl)-3-methoxy-1,2-oxazole)
- 1172303-60-4(2-{4-(2-ethoxynaphthalene-1-carbonyl)piperazin-1-ylmethyl}-1-methyl-1H-1,3-benzodiazole)
- 2137682-01-8(3-Piperidinamine, N,N-dimethyl-1-(3-methyl-3-azetidinyl)-)
推奨される供給者
Amadis Chemical Company Limited
(CAS:168141-99-9)4-Hydroxyquinoline-2-carbaldehyde

清らかである:99%
はかる:1g
価格 ($):1948.0